Tetrahydro tanshinone I
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of tetrahydro tanshinone I has been achieved through various methods. One of the most notable synthetic routes involves the Diels-Alder reaction, followed by epoxidation and the Feist–Bénary reaction . The Diels-Alder reaction between o-methylstyrene and p-benzoquinone yields 1,4-phenanthrenedione, which is further processed to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves extraction from the roots of Salvia miltiorrhiza. The extraction process includes drying the roots, followed by solvent extraction using chloroform, dichloromethane, or ethyl acetate . The extracted compound is then purified using chromatographic techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Tetrahydro tanshinone I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: It serves as a platform for drug discovery and the development of new derivatives with enhanced properties.
Biology: It has been shown to inhibit the growth of leukemia cells and other cancer cell lines.
Industry: It is used in the formulation of traditional Chinese medicines and other therapeutic products.
Mechanism of Action
The mechanism of action of tetrahydro tanshinone I involves multiple molecular targets and pathways . It primarily acts as an anti-tumor agent by promoting tumor cell death, inhibiting proliferation, preventing migration and invasion, and enhancing the sensitivity of cancer cells to radiation and chemotherapy . The compound modulates caspase expression and induces apoptosis through both mitochondrial-mediated intrinsic cell-death pathways and p21-mediated G0/G1 cell cycle arrest .
Comparison with Similar Compounds
- Tanshinone IIA
- Dihydrotanshinone
- Cryptotanshinone
Comparison: Tetrahydro tanshinone I is unique due to its specific molecular structure and the range of biological activities it exhibits . While tanshinone IIA and dihydrotanshinone also possess anti-cancer and anti-inflammatory properties, this compound has shown distinct neuroprotective effects . Cryptotanshinone, on the other hand, is more commonly studied for its antibacterial properties .
Properties
Molecular Formula |
C18H16O3 |
---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
(1R)-1,6-dimethyl-1,2,8,9-tetrahydronaphtho[1,2-g][1]benzofuran-10,11-dione |
InChI |
InChI=1S/C18H16O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h4,6-7,10H,3,5,8H2,1-2H3/t10-/m0/s1 |
InChI Key |
AZIUYJPOBCMPON-JTQLQIEISA-N |
Isomeric SMILES |
C[C@H]1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC=C4C |
Canonical SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC=C4C |
Origin of Product |
United States |
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